3-Deacetylkhivorin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Deacetylkhivorin involves the extraction and isolation from the ethanolic extract of Khaya ivorensis fruits . The process typically includes:
Extraction: The fruits are subjected to ethanol extraction to obtain the crude extract.
Fractionation: The crude extract is then fractionated using ethyl acetate to separate the limonoid-rich fraction.
Chromatography: Extensive column chromatography is employed to isolate this compound along with other limonoids.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory extraction and isolation techniques from natural sources .
Chemical Reactions Analysis
Types of Reactions: 3-Deacetylkhivorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Deacetylkhivorin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Deacetylkhivorin involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
- 1,3-Dideacetylkhivorin
- 7-Deacetylkhivorin
- 1-Deacetylkhivorin
- 3-Deacetyl-7-oxokhivorin
Comparison: 3-Deacetylkhivorin is unique due to its specific deacetylation at the third position, which influences its biological activity and chemical reactivity. Compared to its similar compounds, this compound exhibits distinct cytotoxic and anti-inflammatory properties .
Properties
Molecular Formula |
C30H40O9 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate |
InChI |
InChI=1S/C30H40O9/c1-15(31)36-21-13-20(33)26(3,4)19-12-22(37-16(2)32)29(7)18(28(19,21)6)8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,29)39-24/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21+,22-,23+,24?,27+,28-,29+,30?/m1/s1 |
InChI Key |
PDKGFQJSCXMICA-GBOCIRNBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3([C@@H](C2)OC(=O)C)C)O5)C6=COC=C6)C)C)(C)C)O |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)O)(C)C |
Synonyms |
3-deacetylkhivorin |
Origin of Product |
United States |
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